molecular formula C12H24N2O3S B2415506 N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797692-79-5

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2415506
CAS No.: 1797692-79-5
M. Wt: 276.4
InChI Key: FJIVHAJYMVFHPQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetically versatile azetidine derivative designed for advanced chemical and pharmaceutical research. This compound features a constrained azetidine ring, a sulfonyl group, and a tert-butyl carboxamide moiety, making it a valuable building block in drug discovery, particularly for the synthesis of novel small molecule inhibitors. Its structure suggests potential application in the development of therapeutics targeting kinase-mediated pathways, such as Janus kinase (JAK) inhibitors for autoimmune conditions . The rigid azetidine scaffold can be used to introduce favorable geometric constraints into candidate molecules, potentially enhancing selectivity and metabolic stability. The isobutylsulfonyl group can act as a key pharmacophore, contributing to hydrogen-bonding interactions with enzyme active sites. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-tert-butyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-9(2)8-18(16,17)10-6-14(7-10)11(15)13-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVHAJYMVFHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Sulfonylation: The isobutylsulfonyl group can be introduced through sulfonylation reactions using isobutyl sulfonyl chloride or sulfonic acid derivatives.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{12}H_{21}N_{2}O_{2}S
  • Molecular Weight : Approximately 251.30 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 68 to 73 °C

The compound features a tert-butyl group and an isobutylsulfonyl moiety, contributing to its potential biological activity and chemical reactivity. The presence of functional groups such as the carboxamide and sulfonyl groups enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide serves as a critical building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can target specific enzymes or receptors involved in various diseases:

  • JAK Inhibition : This compound has been studied for its potential as a Janus kinase (JAK) inhibitor, which is significant in treating inflammatory and autoimmune disorders, as well as certain cancers .
  • Neuroprotective Effects : Research indicates that derivatives of azetidine compounds may exhibit neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases.

Materials Science

In materials science, this compound can be utilized in the development of novel materials with unique properties:

  • Polymer Synthesis : The compound's functional groups facilitate its incorporation into polymer matrices, potentially enhancing mechanical properties or thermal stability.
  • Coatings : Its chemical reactivity allows for the formulation of coatings that possess specific attributes such as hydrophobicity or corrosion resistance.

Biological Studies

This compound is valuable in biochemical assays aimed at understanding enzyme activity, protein interactions, and cellular processes:

  • Assays for Enzyme Activity : It can be used to study the inhibition or activation of various enzymes, providing insights into metabolic pathways.
  • Cellular Interaction Studies : By examining how this compound interacts with cellular targets, researchers can elucidate mechanisms underlying its biological effects .

Industrial Applications

The compound finds utility in the synthesis of specialty chemicals and agrochemicals:

  • Agrochemical Development : Its unique structure may be leveraged to create new agrochemicals that enhance crop yield or resistance to pests and diseases.
  • Specialty Chemicals : The compound can serve as an intermediate in the production of various specialty chemicals used across industries.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Muroi et al. (2010)AnalgesicsInvestigated non-peptidic CGRP receptor antagonists derived from azetidine compounds, demonstrating potential analgesic properties.
Patent CA2718271CJAK InhibitorsDescribed methods for using azetidine derivatives as JAK inhibitors, highlighting their therapeutic potential against autoimmune diseases .
Biological Activity AnalysisEnzyme InteractionExplored the interaction of azetidine derivatives with various enzymes, indicating possible pathways for drug development .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-(methylsulfonyl)azetidine-1-carboxamide
  • N-(tert-butyl)-3-(ethylsulfonyl)azetidine-1-carboxamide
  • N-(tert-butyl)-3-(propylsulfonyl)azetidine-1-carboxamide

Uniqueness

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness can influence its interactions with molecular targets, its stability, and its suitability for various applications compared to similar compounds.

Biological Activity

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its azetidine structure, which consists of a four-membered nitrogen-containing ring. The compound features a tert-butyl group and an isobutylsulfonyl moiety, contributing to its potential biological activity and chemical reactivity. With a molecular formula of C12H24N2O3S and a molecular weight of approximately 251.30 g/mol, it typically appears as a white to light yellow solid with a melting point ranging from 68 to 73 °C.

Chemical Structure

The compound can be represented as follows:

N tert butyl 3 isobutylsulfonyl azetidine 1 carboxamide\text{N tert butyl 3 isobutylsulfonyl azetidine 1 carboxamide}

Key Functional Groups:

  • Azetidine ring
  • Tert-butyl group
  • Isobutylsulfonyl group
  • Carboxamide group

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor, activator, or modulator of these targets, influencing various biochemical pathways and cellular processes.

Pharmacological Properties

Research indicates that compounds with azetidine structures can exhibit diverse pharmacological activities. Potential areas of biological activity for this compound include:

  • Anti-inflammatory effects: The compound may modulate inflammatory pathways.
  • Analgesic properties: It could serve as a potential analgesic by targeting pain pathways.
  • Enzyme inhibition: Interactions with enzymes involved in metabolic processes may provide therapeutic benefits.

Case Studies and Research Findings

  • Analgesic Activity : A study highlighted the potential of non-peptidic CGRP receptor antagonists, which include compounds similar to this compound, in treating pain conditions.
  • Enzyme Interaction Studies : Investigations into the interactions between this compound and biological targets are crucial for understanding its mechanism of action. These studies often utilize in vitro assays to evaluate the inhibition of specific enzymes associated with disease states.

Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulation of inflammatory pathways
Analgesic propertiesPotential for pain relief through receptor antagonism
Enzyme inhibitionInteraction with metabolic enzymes

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Azetidine Ring : Cyclization reactions using suitable precursors such as amino alcohols.
  • Introduction of tert-Butyl Group : Alkylation reactions employing tert-butyl halides or alcohols.
  • Sulfonylation : Incorporation of the isobutylsulfonyl group via sulfonation reactions.
  • Carboxamide Formation : Amidation reactions using carboxylic acid derivatives.

Chemical Reaction Analysis

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible depending on the functional groups present.

Q & A

Q. What are the common synthetic routes for synthesizing N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide?

Q. How can researchers optimize reaction yields when varying sulfonylating agents?

Systematic screening of sulfonyl chlorides (e.g., isobutyl vs. methyl vs. aryl) under controlled conditions is essential:

  • Experimental Design : Use a Design of Experiments (DoE) approach to evaluate temperature, base (e.g., Et₃N vs. pyridine), and solvent polarity (CH₂Cl₂ vs. THF) .
  • Data Analysis : Contradictions in yield trends (e.g., lower yields with bulky sulfonyl groups) may arise from steric hindrance; computational modeling (DFT) can predict reactivity .

Q. What strategies resolve contradictory data in azetidine ring functionalization?

  • Mechanistic Studies : Employ kinetic isotope effects (KIE) or intermediate trapping (e.g., using TEMPO) to identify rate-determining steps in sulfonylation .
  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm regioselectivity .

Q. How to design experiments probing the compound’s reactivity in biological systems?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) to study metabolic stability via LC-MS/MS .
  • Proteomic Profiling : Use click chemistry (e.g., alkyne-tagged analogs) to identify protein targets in cell lysates .

Methodological Guidance

Q. What analytical techniques are recommended for detecting degradation products?

  • LC-HRMS : Hyphenated systems (e.g., Q-TOF) enable identification of low-abundance degradants (e.g., tert-butyl dealkylation products) .
  • Solid-Phase Extraction (SPE) : C18 cartridges can isolate degradants from complex matrices (e.g., biological fluids) .

Q. How to address solubility challenges in aqueous assays?

  • Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) with sonication to enhance solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability in cell-based studies .

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